Indolin-7-ylboronic acid
Description
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10-12H,4-5H2 |
InChI Key |
HDDMWLPQVRFTQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCN2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-7-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of indole derivatives. This process typically uses transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group onto the indole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale borylation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Indolin-7-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura cross-couplings to form C–C bonds. This reaction is pivotal for synthesizing biaryl and heterobiaryl structures:
-
Example Reaction :
this compound reacts with aryl halides (e.g., 4,7-dibromobenzo[d] thiadiazole) under Suzuki conditions (Pd catalyst, base, THF/H₂O solvent) to yield mono- or disubstituted derivatives .-
Key Data :
Reactant Product Yield (%) Conditions 4,7-Dibromobenzo-thiadiazole Mono-substituted 7b ~20 Pd(PPh₃)₄, K₂CO₃, THF/H₂O
Steric and electronic factors influence selectivity, with electron-deficient aryl halides favoring higher yields .
-
Petasis Multicomponent Reactions
The boronic acid acts as a nucleophile in Petasis reactions, enabling the synthesis of amines and heterocycles:
-
Mechanism :
this compound reacts with aldehydes and amines via a boronate intermediate, facilitating carbon–heteroatom bond formation . -
Application :
Used to synthesize 5,6-diaryl-1,6-dihydropyrazines (133 ) with antifungal activity .
Chan-Lam Coupling Reactions
This copper-mediated reaction forms C–N bonds under mild conditions:
-
Protocol :
this compound reacts with aryl amines in the presence of Cu(OAc)₂, base, and molecular sieves to generate N-aryl indoline derivatives.-
Advantages :
-
Room-temperature compatibility.
-
Tolerance for diverse functional groups.
-
-
Friedel-Crafts Alkylation Catalysis
This compound derivatives serve as catalysts in dehydrative alkylations:
-
Case Study :
Boronate esters derived from indoline facilitate Friedel-Crafts reactions between 1,3-diketones and benzylic alcohols, producing alkylated arenes .
Radical Aryl Migration Reactions
Recent studies highlight its role in radical-mediated transformations:
-
Process :
Boronate complexes undergo 1,5-aryl migration under UV light, enabling the synthesis of functionalized boronic esters (e.g., 8a–u ) .-
Scope :
Substrate Product Yield (%) Conditions para-CF₃-aryl 8a 77 365 nm LED, CH₃CN meta-MeO-aryl 8j 57 Sc(OTf)₃, RT
-
Stability and Handling
Scientific Research Applications
Indolin-7-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial for its role in cross-coupling reactions and its potential biological activities .
Comparison with Similar Compounds
Comparative Analysis with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
The table below compares Indolin-7-ylboronic acid with structurally related compounds, emphasizing molecular features and physicochemical properties:
*Estimated based on structural similarity.
Key Observations:
- Saturation Effects: this compound’s saturated ring may enhance solubility in polar solvents compared to aromatic analogs like isoquinoline or quinoline derivatives. However, reduced aromaticity could decrease stability under oxidative conditions.
- Positional Isomerism: Boronic acid placement (e.g., 3- vs. 7-position in quinoline derivatives) significantly impacts steric accessibility and electronic properties. For instance, the 7-position in isoquinoline derivatives may offer better conjugation with transition metal catalysts in cross-coupling reactions .
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Suzuki reactions rely on boronic acid reactivity, which is modulated by steric hindrance and electronic effects. highlights the use of isoquinolin-4-ylboronic acid in synthesizing tetrahydroisoquinoline derivatives via Pd-catalyzed coupling. However, the indoline scaffold’s rigidity could favor regioselectivity in coupling reactions .
Comparison of Reaction Efficiency (hypothetical, based on structural analogs):
*Theoretical estimates based on structural analogs; experimental validation required.
Q & A
Q. What frameworks are recommended for presenting contradictory data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
